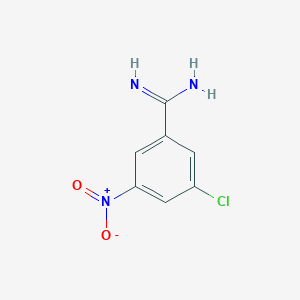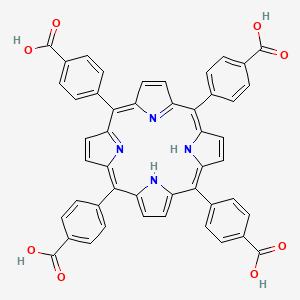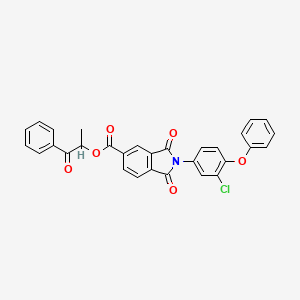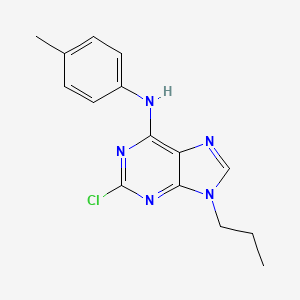
methyl N-(tert-butoxycarbonyl)leucylleucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate is a complex organic compound often used in various chemical and biological research applications. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate typically involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by enabling continuous flow reactions, which are more versatile and scalable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the Boc-protected amine group, typically using reagents like methanesulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride typically yields the corresponding alcohol .
Aplicaciones Científicas De Investigación
Methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate is widely used in scientific research, including:
Chemistry: As an intermediate in organic synthesis and peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- (S)-methyl 2-[(tert-butoxycarbonyl)amino]pentanoate
- Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]acetate
Uniqueness
Methyl 2-{2-[(tert-butoxycarbonyl)amino]-4-methylpentanamido}-4-methylpentanoate is unique due to its specific structure, which includes two Boc-protected amine groups. This dual protection allows for more complex synthetic pathways and greater versatility in chemical reactions compared to similar compounds .
Propiedades
Fórmula molecular |
C18H34N2O5 |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
methyl 4-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoate |
InChI |
InChI=1S/C18H34N2O5/c1-11(2)9-13(20-17(23)25-18(5,6)7)15(21)19-14(10-12(3)4)16(22)24-8/h11-14H,9-10H2,1-8H3,(H,19,21)(H,20,23) |
Clave InChI |
LFRFWMCLWQNBFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B12465441.png)

![1,3-dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12465455.png)

![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12465468.png)

![1-(3-sulfopropyl)-2-[(1E)-2-{[(2Z)-1-(3-sulfopropyl)naphtho[1,2-d][1,3]thiazol-2-ylidene]methyl}but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12465482.png)
![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12465490.png)


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide](/img/structure/B12465500.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate](/img/structure/B12465514.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide](/img/structure/B12465516.png)
